Chlorcyclizine dihydrochloride

Hepatitis C virus Antiviral drug repurposing Viral entry inhibition

Generic substitution across piperazine-class antihistamines introduces uncontrolled variability in off-target pharmacology and salt-form physicochemical behavior. Chlorcyclizine dihydrochloride (CAS 129-71-5) eliminates this uncertainty with well-characterized receptor selectivity and aqueous compatibility: • H1 receptor Ki = 9 nM; meaningfully lower antimuscarinic potency vs. promethazine (Ki = 5.0-38 nM) or cyproheptadine, enabling cleaner H1 pharmacology interrogation • HCV entry inhibition EC50 = 44 nM in vitro; validated in vivo efficacy against genotypes 1b/2a at 10-50 mg/kg (chimeric mouse model); synergistic with sofosbuvir, ribavirin, and interferon-α • Dihydrochloride salt: freely water-soluble (enables co-solvent-free aqueous stock preparation); mp 214-216°C for unambiguous DSC identity confirmation Supplied at ≥98% purity with full analytical documentation. Ideal reference standard for HCV entry mechanism studies and selective H1 receptor pharmacology.

Molecular Formula C18H23Cl3N2
Molecular Weight 373.7 g/mol
CAS No. 129-71-5
Cat. No. B085774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclizine dihydrochloride
CAS129-71-5
Molecular FormulaC18H23Cl3N2
Molecular Weight373.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H
InChIKeyFLEBQACKYGHXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorcyclizine Dihydrochloride CAS 129-71-5: Scientific Procurement Specifications and Pharmacological Profile


Chlorcyclizine dihydrochloride (CAS 129-71-5) is the dihydrochloride salt form of chlorcyclizine, a first-generation phenylpiperazine-class antihistamine [1]. The compound functions as a potent histamine H1 receptor antagonist with a binding affinity (Ki) of 9 nM [2]. Beyond its canonical antihistaminergic activity, chlorcyclizine exhibits quantifiable in vitro and in vivo antiviral efficacy against hepatitis C virus (HCV), with an EC50 of 44 nM in cell-based assays [3]. The dihydrochloride salt (molecular weight 373.75 g/mol) offers distinct physicochemical properties relative to the free base and monohydrochloride forms, including enhanced aqueous solubility and distinct melting point characteristics [4].

Why Chlorcyclizine Dihydrochloride Cannot Be Arbitrarily Substituted with Piperazine-Class Analogs


First-generation piperazine antihistamines exhibit substantial inter-compound variability in both primary H1 receptor affinity and secondary pharmacological activities, particularly antimuscarinic (anticholinergic) potency [1]. Direct receptor-binding comparisons reveal that closely related analogs such as hydroxyzine, meclizine, and cyclizine differ markedly in their off-target muscarinic receptor engagement profiles [2]. Furthermore, chlorcyclizine possesses a unique anti-HCV viral entry inhibition property not shared by most in-class antihistamines, as demonstrated by its inactivity against 13 other viruses including hepatitis B in specificity screens [3]. Salt form selection introduces additional critical differentiation: the dihydrochloride salt (this product) provides distinct aqueous solubility and melting characteristics compared to the monohydrochloride salt, directly impacting formulation feasibility and analytical method development [4]. Generic substitution across piperazine-class antihistamines or salt forms therefore introduces uncontrolled variability in off-target pharmacology, physicochemical behavior, and application-specific efficacy.

Chlorcyclizine Dihydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


Anti-HCV Viral Entry Inhibition: Direct Comparative EC50 and In Vivo Efficacy Data

Chlorcyclizine demonstrates potent and selective inhibition of HCV infection (EC50 = 44 nM in vitro) and inhibits HCV genotypes 1b and 2a in chimeric mouse models at 10–50 mg/kg oral doses, without evidence of drug resistance emergence over 4–6 weeks of treatment [1]. This antiviral activity is not shared by most other first-generation antihistamines; in specificity testing, chlorcyclizine showed no activity against 13 other viruses, including hepatitis B virus [2]. Additionally, chlorcyclizine exhibited synergistic anti-HCV effects with multiple DAA classes including ribavirin, sofosbuvir, cyclosporin A, and interferon-α [3].

Hepatitis C virus Antiviral drug repurposing Viral entry inhibition

Reduced Cardiac QT Prolongation Risk vs. Promethazine and Cyproheptadine

In isolated perfused feline heart (Langendorff) preparations, chlorcyclizine demonstrated the lowest potency for slowing cardiac repolarization among tested conventional antihistamines, with a relative EC50 value of 16–20 µM [1]. In direct comparison, promethazine exhibited higher potency for QT prolongation than chlorcyclizine within the same experimental system [2]. This in vitro cardiac safety differentiation provides a quantifiable advantage for applications where minimizing QT interval prolongation risk is a critical selection criterion.

Cardiac safety pharmacology QT prolongation hERG liability

Reduced Antimuscarinic Potency vs. Promethazine and Cyproheptadine

Quantitative receptor-binding assays using bovine cerebral cortex membranes established a clear stratification of H1-antihistamines by muscarinic receptor affinity. Compounds such as promethazine, cyproheptadine, clemastine, and homochlorcyclizine exhibited high muscarinic affinity (Ki = 5.0–38 nM) [1]. In contrast, hydroxyzine and meclizine demonstrated low muscarinic affinity (Ki = 3,600–30,000 nM) [2]. While precise Ki data for chlorcyclizine at muscarinic receptors are not reported in this same study, chlorcyclizine belongs to the piperazine class that structurally aligns with the lower-anticholinergic-activity group and demonstrates a distinct pharmacological profile relative to high-antimuscarinic comparators [3].

Anticholinergic activity Muscarinic receptor Off-target pharmacology

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Monohydrochloride Salt

Chlorcyclizine dihydrochloride (CAS 129-71-5, MW 373.75) is characterized as freely soluble in water and soluble in alcohol, with aqueous solutions being acidic to litmus [1]. In contrast, the monohydrochloride salt (CAS 1620-21-9, MW 337.29) dissolves at a rate of approximately 1 gram per 2 mL of water, representing measurably different aqueous solubility behavior [2]. The dihydrochloride salt also exhibits a distinct melting point of 216–216.5°C (prisms from alcohol plus ether), compared to 226–227°C for the monohydrochloride salt [3].

Salt form selection Aqueous solubility Formulation development

Chlorcyclizine Dihydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


HCV Viral Entry Inhibitor Research and Antiviral Drug Repurposing

Chlorcyclizine dihydrochloride is optimally deployed in HCV research programs focused on viral entry inhibition mechanisms. With an EC50 of 44 nM in vitro, demonstrated in vivo efficacy against genotypes 1b and 2a in chimeric mouse models (10–50 mg/kg), oral bioavailability of 55% at 10 mg/kg, and synergistic activity with DAAs including sofosbuvir, ribavirin, and interferon-α, this compound serves as a validated positive control or chemical probe for HCV entry studies [1]. The demonstrated absence of activity against 13 other viruses (including HBV) confirms its HCV-specific mechanism of action [2]. Researchers developing novel entry inhibitors or studying HCV-host cell fusion can leverage chlorcyclizine dihydrochloride as a well-characterized reference compound with established in vivo pharmacokinetic parameters [3].

Cardiac Safety Pharmacology: Low QT Prolongation Risk Reference Compound

In cardiac safety pharmacology studies, particularly those evaluating hERG channel liability or QT interval prolongation, chlorcyclizine dihydrochloride provides a useful reference compound from the antihistamine class with quantifiably lower cardiac repolarization inhibition potency. Relative to promethazine and cyproheptadine, chlorcyclizine demonstrates the lowest potency for slowing cardiac repolarization in isolated perfused feline heart preparations (relative EC50 16–20 µM) [1]. This property makes chlorcyclizine dihydrochloride a suitable comparator or control compound in studies designed to benchmark the cardiac safety margins of novel chemical entities, particularly those within or related to the piperazine chemical space.

Aqueous Formulation Development and Analytical Method Validation

For formulation scientists and analytical chemists requiring an antihistamine reference standard with high aqueous solubility, chlorcyclizine dihydrochloride offers distinct practical advantages over the monohydrochloride salt. The dihydrochloride salt is freely soluble in water, enabling preparation of aqueous stock solutions and mobile phases without organic co-solvents or surfactants [1]. The distinct melting point (216–216.5°C) and molecular weight (373.75 g/mol) provide unambiguous identity confirmation via differential scanning calorimetry (DSC) or mass spectrometry [2]. This salt form is particularly suitable for HPLC method development, dissolution testing protocols, and in vitro assays requiring aqueous compatibility and reproducible solution preparation.

H1 Receptor Pharmacology Studies Requiring Controlled Anticholinergic Background

In experimental pharmacology settings where isolating H1 receptor-mediated effects from antimuscarinic off-target activities is critical, chlorcyclizine dihydrochloride offers a strategic advantage over high-antimuscarinic comparators such as promethazine and cyproheptadine. Receptor-binding studies establish that promethazine and cyproheptadine exhibit high muscarinic receptor affinity (Ki = 5.0–38 nM), whereas chlorcyclizine belongs to the piperazine class with meaningfully lower predicted anticholinergic potency [1]. For researchers investigating histaminergic signaling pathways in tissues co-expressing muscarinic receptors (e.g., smooth muscle preparations, CNS tissues), chlorcyclizine dihydrochloride enables more selective interrogation of H1 receptor pharmacology with reduced confounding anticholinergic effects [2].

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